molecular formula C14H13NO3 B2396092 3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine CAS No. 2411220-63-6

3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine

Cat. No.: B2396092
CAS No.: 2411220-63-6
M. Wt: 243.262
InChI Key: DZHVBAHBLJIMKI-UHFFFAOYSA-N
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Description

3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine is an organic compound characterized by the presence of an oxirane ring, a phenoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine typically involves the reaction of 3-hydroxyphenylpyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The phenoxy and pyridine rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine
  • 2-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine

Uniqueness

3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine is unique due to the specific positioning of the oxirane ring and the phenoxy group, which imparts distinct reactivity and potential applications compared to its analogs

Properties

IUPAC Name

3-[3-(oxiran-2-ylmethoxy)phenoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-3-11(16-9-14-10-17-14)7-12(4-1)18-13-5-2-6-15-8-13/h1-8,14H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHVBAHBLJIMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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